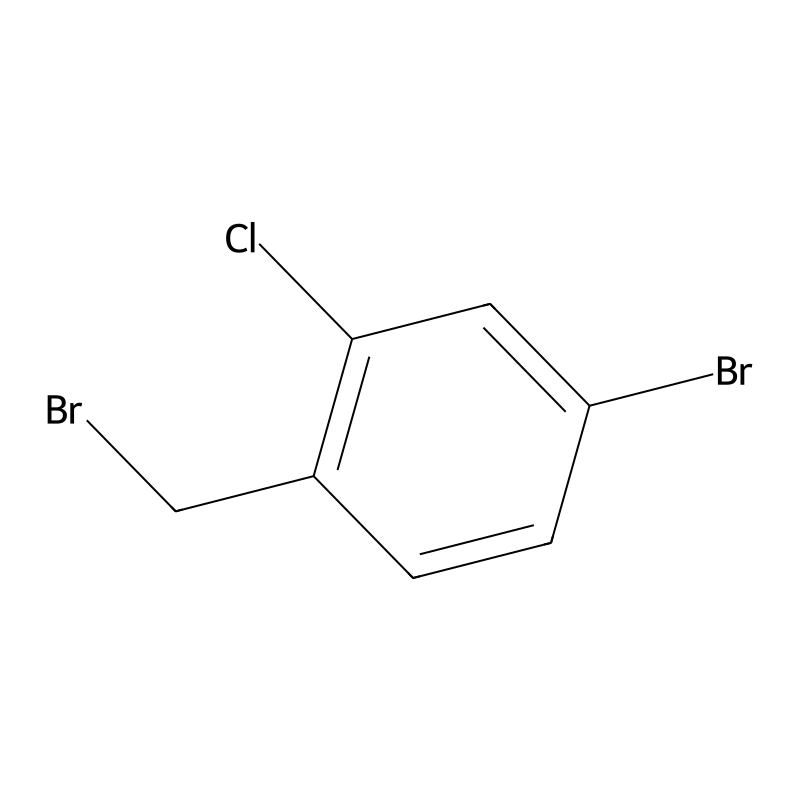

4-Bromo-1-(bromomethyl)-2-chlorobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Electrochemical Bromination of Alkenes

Specific Scientific Field:Flow Electrochemical Reactor: Hydrobromic acid is electrochemically oxidized to generate bromine in situ.

Alkene Substrate: Various alkenes are introduced into the reactor.

Optimal Conditions: Researchers optimize parameters such as hydrobromic acid concentration and flow rate.

4-Bromo-1-(bromomethyl)-2-chlorobenzene is an aromatic organic compound with the molecular formula C7H5Br2Cl. It features a benzene ring substituted with two bromine atoms and one chlorine atom, along with a bromomethyl group. This compound is notable for its complex structure, which imparts unique chemical properties and reactivity profiles. The presence of multiple halogen substituents makes it a valuable intermediate in various chemical syntheses and applications in scientific research.

- Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide ions, alkoxides, or amines. This reaction is significant for synthesizing various substituted aromatic compounds.

- Elimination Reactions: The compound can participate in elimination reactions, particularly through the E2 mechanism, leading to the formation of alkenes.

- Oxidation and Reduction: The bromomethyl group can be oxidized to yield carboxylic acids or reduced to form methyl groups. These transformations are essential in organic synthesis for generating diverse functional groups.

Several methods exist for synthesizing 4-Bromo-1-(bromomethyl)-2-chlorobenzene:

- Bromination of 4-Chlorotoluene: A common synthetic route involves the bromination of 4-chlorotoluene using brominating agents like bromine or N-bromosuccinimide under controlled conditions. This reaction typically occurs in inert solvents such as carbon tetrachloride or dichloromethane at temperatures ranging from 0 to 25°C.

- Industrial Production: In industrial settings, continuous flow reactors may be employed to enhance mixing and heat transfer during synthesis. Catalysts and optimized reaction conditions are used to improve yield and purity, followed by purification techniques like distillation or recrystallization.

4-Bromo-1-(bromomethyl)-2-chlorobenzene serves multiple purposes across different fields:

- Chemical Research: It is utilized as an intermediate in synthesizing more complex organic molecules and studying reaction mechanisms.

- Pharmaceutical Development: The compound is investigated for its potential use in drug discovery and development due to its bioactive properties.

- Industrial

While specific studies focusing on the interaction of 4-Bromo-1-(bromomethyl)-2-chlorobenzene with biological systems are sparse, the presence of halogen substituents suggests potential interactions with enzymes or receptors that could lead to significant biological effects. Further research is necessary to elucidate these interactions fully.

Several compounds share structural similarities with 4-Bromo-1-(bromomethyl)-2-chlorobenzene. Here are some notable comparisons:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| 1-Bromo-2-(bromomethyl)-4-chlorobenzene | 0.85 | Lacks additional functional groups |

| 1-Bromo-4-chlorobenzene | 0.89 | Lacks the bromomethyl group |

| 2-Bromobenzyl bromide | 0.82 | Does not contain chlorine |

| 1-Bromo-2-methylbenzene | 0.80 | Lacks both bromomethyl and chlorine substituents |

| 1-(Bromomethyl)-4-chlorobenzene | 0.75 | Contains only one bromine substituent |

The uniqueness of 4-Bromo-1-(bromomethyl)-2-chlorobenzene lies in its combination of both bromine and chlorine substituents along with a bromomethyl group, providing distinct chemical properties that facilitate specific synthetic applications and research studies .

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant